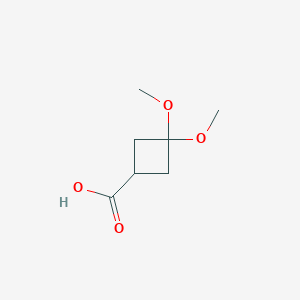

3,3-Dimethoxycyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethoxycyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O4 It is characterized by a cyclobutane ring substituted with two methoxy groups and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxycyclobutanecarboxylic acid typically involves the hydrolysis of methyl 3,3-dimethoxycyclobutanecarboxylateThe final step involves hydrolysis under basic conditions using sodium hydroxide (NaOH) in a methanol-water mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification and hydrolysis processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Dimethoxycyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

3,3-Dimethoxycyclobutanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.

Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethoxycyclobutanecarboxylic acid is primarily related to its ability to participate in various chemical reactions. The methoxy groups and the carboxylic acid group provide reactive sites for interaction with other molecules. These interactions can lead to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme studies or material synthesis .

Comparación Con Compuestos Similares

Cyclobutanecarboxylic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

3,3-Dimethylcyclobutanecarboxylic acid: Substitutes methoxy groups with methyl groups, altering its chemical properties and reactivity.

3,3-Dimethoxycyclopentanecarboxylic acid: Contains a five-membered ring, which affects its steric and electronic properties.

Uniqueness: 3,3-Dimethoxycyclobutanecarboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group on a four-membered ring. This combination of functional groups and ring strain provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry and material science .

Actividad Biológica

3,3-Dimethoxycyclobutanecarboxylic acid is a cyclobutane derivative that has garnered interest in the scientific community due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C7H12O4. The compound features a cyclobutane ring with two methoxy groups and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that it possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity against various bacterial strains.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. This assay measures the ability of the compound to scavenge free radicals. The results indicate that it demonstrates a high level of antioxidant activity.

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.045 ± 0.01 |

| Ascorbic Acid | 0.022 ± 0.01 |

| BHA (Butylated Hydroxyanisole) | 0.015 ± 0.01 |

Antimicrobial Activity

The antimicrobial properties of the compound have been investigated against various bacterial strains using micro-dilution assays. The results show varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria.

Case Study 1: Antioxidant Efficacy in Cellular Models

In a study examining the effects of this compound on cellular oxidative stress, researchers treated human fibroblast cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting its potential for therapeutic use in oxidative stress-related conditions.

Case Study 2: Antimicrobial Applications

Another research project focused on the application of this compound in developing new antimicrobial agents. By incorporating it into polymeric films used in medical devices, researchers observed a significant reduction in bacterial colonization on surfaces treated with the compound compared to untreated controls.

Propiedades

IUPAC Name |

3,3-dimethoxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(11-2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBIHPWDLJCHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620322 |

Source

|

| Record name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332187-56-1 |

Source

|

| Record name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.